7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-
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Overview
Description
7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- is a complex organic compound with a unique structure that combines elements of pyrano and acridinone frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- typically involves multi-step organic reactions
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Step 1: Synthesis of Acridinone Core
Reagents: Anthranilic acid, acetic anhydride
Conditions: Reflux in acetic anhydride
Product: Acridinone intermediate
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Step 2: Formation of Pyrano Ring
Reagents: Acridinone intermediate, ethyl acetoacetate
Conditions: Base-catalyzed cyclization
Product: Pyrano[2,3-c]acridin-7-one
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Step 3: Functionalization
Reagents: Fluorinating agents, methoxy and methylating agents
Conditions: Various, depending on the specific functional group being introduced
Product: 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the acridinone core, potentially converting it to a more reduced form.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups
Reduction: Reduced acridinone derivatives
Substitution: Substituted derivatives with various functional groups replacing the fluoro group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its unique electronic properties. It can be used to label and track biological molecules in various assays.
Medicine
In medicine, 7H-Pyrano[2,3-c]acridin-7-one derivatives are investigated for their potential as anticancer agents. The compound’s ability to intercalate with DNA makes it a promising candidate for cancer therapy.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs.
Molecular Targets and Pathways
DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting the double helix structure.
Signal Transduction Pathways: It can interfere with various cellular signaling pathways, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Acronycine: Another acridinone derivative with anticancer properties.
Ellipticine: Known for its ability to intercalate with DNA and inhibit topoisomerase II.
Mitoxantrone: A synthetic anthraquinone with similar DNA intercalation properties.
Uniqueness
7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl- stands out due to its unique combination of functional groups, which enhance its chemical reactivity and biological activity. The presence of the fluoro group, in particular, increases its potential as a therapeutic agent by improving its binding affinity to biological targets.
Properties
CAS No. |
82260-84-2 |
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Molecular Formula |
C20H18FNO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
11-fluoro-6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C20H18FNO3/c1-20(2)9-8-11-14(25-20)10-15(24-4)16-18(11)22(3)17-12(19(16)23)6-5-7-13(17)21/h5-10H,1-4H3 |
InChI Key |
FIFCGCGJUOEOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=C(N3C)C(=CC=C4)F)C |
Origin of Product |
United States |
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